

BIIB129 Structure-Activity Relationship Studies: A Technical Overview

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Compound of Interest

Compound Name: BIIB129

Cat. No.: B12367742

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of **BIIB129**, a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK). **BIIB129** has been developed as a potential immunomodulating therapy for multiple sclerosis (MS) due to its high selectivity and efficacy in preclinical models.^{[1][2][3][4][5][6]} This document details the key findings from these studies, including quantitative biochemical and cellular assay data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Pharmacophore

The development of **BIIB129** stemmed from a targeted effort to create a differentiated BTK inhibitor with improved kinome selectivity, favorable physicochemical properties, and the ability to penetrate the central nervous system (CNS).^[1] The core strategy involved utilizing a targeted covalent inhibitor (TCI) approach.^{[1][2][4][5][6]} This design paradigm leverages an irreversible covalent bond with a specific cysteine residue (Cys481) in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.^[1]

The SAR studies for **BIIB129** focused on optimizing a novel chemical scaffold to achieve high potency and selectivity. A key structural feature is the use of a constrained cyclobutyl-containing linker, which was systematically modified to enhance inhibitory activity.^[6] This strategic exploration of the linker's structure was crucial in identifying compounds with picomolar biochemical inhibitory potency.^[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data from the SAR studies of **BIIB129** and its analogs. These data highlight the iterative optimization process that led to the identification of **BIIB129** (also referred to as compound 25 in the primary literature).

Compound	BTK IC50 (nM)	log(kinact /Ki)	WB CD69 IC50 (μM)	Ramos BTK TO IC50 (nM)	TMD8 IC50 (nM)	Emax (%)
8	-	3.33	-	-	-	-
9	-	3.50	-	-	-	-
10	0.5	4.43	0.33	2.3	-	-
13	-	-	-	-	0.60	30
21	-	-	-	-	-	-
22	-	-	-	-	-	-
BIIB129 (25)	-	-	-	-	-	-

Data sourced from "Discovery and Preclinical Characterization of **BIIB129**, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis".[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

BTK Enzyme Inhibition Assay (kinact/Ki)

A novel continuous-read kinetic enzyme assay was developed to measure both the reversible binding affinity (Ki) and the rate of irreversible covalent bond formation (kinact). This assay was instrumental in driving the medicinal chemistry optimization of the covalent inhibitors. The assay continuously monitors the enzymatic activity of BTK in the presence of the inhibitor, allowing for the calculation of the kinetic parameters that define the covalent inhibition.[\[1\]](#)

Human Whole Blood (WB) CD69 Inhibition Assay

This assay assesses the functional effect of the inhibitors on B cell activation in a physiologically relevant matrix. Human whole blood was stimulated with anti-IgD to induce B cell receptor (BCR) signaling, leading to the upregulation of the activation marker CD69 on the surface of B cells. The potency of the inhibitors was determined by measuring the concentration-dependent inhibition of CD69 expression using flow cytometry.[1]

Ramos Cell BTK Target Occupancy (TO) Assay

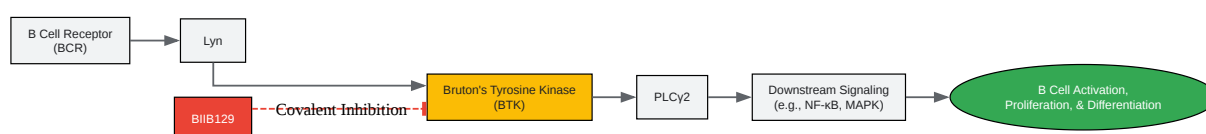
The target occupancy assay was performed in Ramos cells, a human B-lymphoma cell line, to quantify the extent of BTK engagement by the inhibitor in a cellular context. This assay provides a direct measure of how effectively the compound binds to its intended target within a living cell.[1]

TMD8 Cell Proliferation Assay

The TMD8 cell line, derived from a diffuse large B-cell lymphoma, was used to evaluate the antiproliferative effects of the BTK inhibitors. The assay measures the ability of the compounds to inhibit the growth of these cancer cells, which are dependent on BTK signaling for their proliferation. The maximum effect (Emax) was also determined to identify compounds that may induce only a partial response.[1]

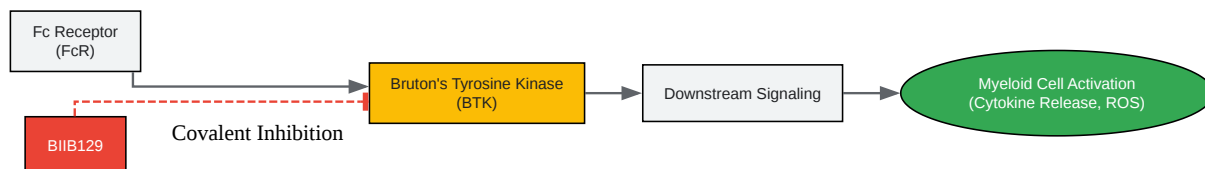
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the SAR studies of **BIIB129**.



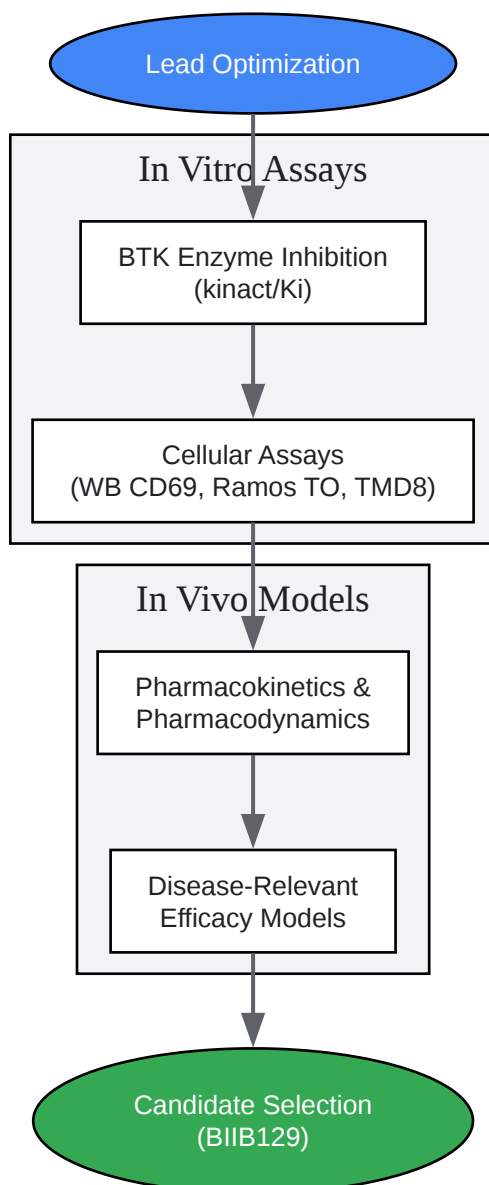
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B Cell Receptor (BCR) Signaling Pathway and **BIIB129** Inhibition.



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Fc Receptor (FcR) Signaling in Myeloid Cells and **BIIB129** Inhibition.



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Drug Discovery Workflow for **BIIB129**.

Conclusion

The structure-activity relationship studies of **BIIB129** have successfully identified a potent, selective, and brain-penetrant covalent inhibitor of BTK. The systematic optimization of the chemical scaffold, guided by a suite of robust biochemical and cellular assays, has led to a clinical candidate with a promising profile for the treatment of multiple sclerosis.[1][2][3][4][5][6] The detailed data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

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